N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3OS/c26-21(19-10-4-6-15-5-1-2-9-18(15)19)23-17-8-3-7-16(13-17)20-14-25-11-12-27-22(25)24-20/h1-14H,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMMJIGUBVFLCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid to form imidazo[2,1-b]thiazole-6-carboxylic acid. This intermediate is then coupled with a phenyl group through a dehydrating system such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in the presence of diisopropylethylamine (DIPEA) .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous flow reactors. This method allows for the efficient production of the compound by minimizing the isolation of intermediates and reducing reaction times .
Chemical Reactions Analysis
Oxidation Reactions
The imidazo[2,1-b]thiazole core and naphthamide group undergo oxidation under controlled conditions:
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic/basic media.
-
Conditions : Reactions typically proceed in polar aprotic solvents (e.g., dimethylformamide) at 60–80°C for 6–12 hours.
-
Products : Hydroxylated derivatives or ketone formation on the thiazole ring; naphthamide oxidation yields quinone-like structures.
Table 1: Oxidation Reaction Optimization
| Entry | Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | KMnO₄ | DMF | 70 | 8 | 62 |
| 2 | CrO₃ | Acetonitrile | 80 | 6 | 58 |
Reduction Reactions
Selective reduction targets unsaturated bonds or functional groups:
-
Reagents : Sodium borohydride (NaBH₄) for imine reduction; lithium aluminum hydride (LiAlH₄) for amide reduction .
-
Conditions : NaBH₄ reactions in ethanol (25°C, 2 h); LiAlH₄ requires anhydrous tetrahydrofuran (THF) at reflux.
-
Products : Hydrogenated imidazothiazole rings or reduced naphthamide to aminonaphthalene.
Table 2: Reduction Efficiency
| Entry | Substrate Region | Reagent | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Imidazothiazole | NaBH₄ | EtOH | 75 |
| 2 | Naphthamide | LiAlH₄ | THF | 68 |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at aromatic rings:
-
Halogenation : Bromine (Br₂) in acetic acid introduces Br at the phenyl ring’s para-position.
-
Nucleophilic Attack : Sodium azide (NaN₃) substitutes Br with azide groups under UV light.
Table 3: Substitution Selectivity
| Entry | Reaction Type | Reagent | Position | Yield (%) |
|---|---|---|---|---|
| 1 | Electrophilic (Br) | Br₂/AcOH | C-4 | 83 |
| 2 | Nucleophilic (N₃⁻) | NaN₃/UV | C-4 | 71 |
Catalytic Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura reactions enable aryl functionalization:
-
Conditions : Pd(PPh₃)₄ catalyst, Cs₂CO₃ base, 1,4-dioxane solvent at 90°C .
-
Example : Coupling with phenylboronic acid yields biaryl derivatives (92% yield) .
Table 4: Cross-Coupling Efficiency
| Entry | Boronic Acid | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | Pd(PPh₃)₄ | 92 |
| 2 | 4-Methoxyphenyl | Pd(PPh₃)₄ | 88 |
Solvent and Base Optimization
Reaction yields depend critically on solvent and base selection:
-
Optimal Solvent : 1,4-dioxane enhances yields in coupling reactions (88–92%) .
-
Base Efficacy : Cs₂CO₃ outperforms K₂CO₃ or t-BuOK in promoting imidazothiazole reactivity .
Table 5: Solvent/Base Screening for Amidation
| Entry | Solvent | Base | Yield (%) |
|---|---|---|---|
| 1 | 1,4-Dioxane | Cs₂CO₃ | 91 |
| 2 | Acetonitrile | Cs₂CO₃ | <5 |
Mechanistic Insights
Scientific Research Applications
Anticancer Properties
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide has shown significant anticancer potential through various mechanisms:
- Sirtuin-1 Activation : The compound acts as an activator of Sirtuin-1 (SIRT1), a protein that plays a crucial role in regulating cellular processes such as aging, inflammation, and metabolism. Activation of SIRT1 can deacetylate proteins like p53, influencing cell cycle regulation and apoptosis pathways.
- In Vitro Studies : Research indicates that derivatives of imidazo[2,1-b]thiazole exhibit antiproliferative activity against several cancer cell lines. For example, compounds related to this compound have demonstrated IC50 values in the nanomolar range against murine leukemia and human cervical carcinoma cells .
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been predicted using in silico models for absorption, distribution, metabolism, excretion, and toxicity (ADMET). These models help in understanding the compound's behavior in biological systems.
Toxicity Studies
Preliminary toxicity assessments indicate that while the compound exhibits potent biological activity, further studies are necessary to evaluate its safety profile comprehensively.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the imidazo[2,1-b]thiazole core.
- Introduction of the phenyl group via Suzuki coupling.
- Attachment of the naphthamide group through amide bond formation.
These synthetic methodologies are crucial for producing the compound with high yield and purity for research applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Features
The compound’s activity is highly sensitive to substituent variations. Below is a comparative analysis with notable analogs:
Table 1: Structural and Functional Comparison
*Note: The target compound’s molecular formula is inferred as ~C26H18N4OS based on structural similarity to SRT2183 and Sirtuin Modulator 2.
Impact of Substituent Position and Functional Groups
Naphthamide Positional Isomerism :
- The target compound’s 1-naphthamide group differs from SRT2183’s 2-naphthamide and Compound 185’s 2-naphthamide. Positional isomerism influences lipophilicity and target binding. For example, SRT2183’s 2-naphthamide likely optimizes SIRT1 interaction through steric and electronic effects .
- Compound 185’s 2-naphthamide enables ER stress induction, suggesting that the target compound’s 1-naphthamide may alter its mechanism or potency .
- Amide Group Variations: SRT1720’s quinoxalinecarboxamide enhances SIRT1 activation potency (EC50 ~0.16 μM) compared to benzamide/naphthamide analogs . The 2-methoxybenzamide in Sirtuin Modulator 2 balances solubility and target affinity, enabling broad-spectrum activity .
Biological Activity
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
This compound belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are recognized for their potential anticancer, antifungal, and antiviral properties. The compound's structure consists of an imidazo[2,1-b]thiazole moiety linked to a phenyl group and a naphthamide unit, which contributes to its biological efficacy.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Anticancer Activity : The compound exhibits antiproliferative effects by interfering with the cell cycle of cancer cells. It is believed to induce apoptosis through oxidative stress mechanisms and by disrupting key signaling pathways involved in cell survival and proliferation .
- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes such as carbonic anhydrases (CAs), which are implicated in tumor growth. The inhibition profiles indicate that it may selectively target tumor-associated isoforms like hCA IX and hCA XII .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the chemical structure can significantly influence the biological activity of imidazo[2,1-b]thiazole derivatives. For instance:
- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances anticancer activity, while bulky substituents can reduce efficacy. This suggests that fine-tuning the substituents can optimize therapeutic potential .
- Linker Variations : Altering the linker between the imidazo[2,1-b]thiazole and naphthamide can also affect potency and selectivity towards various cancer cell lines .
Anticancer Studies
A significant body of research has focused on evaluating the anticancer properties of this compound. For example:
- Cell Line Testing : In vitro studies on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) demonstrated that this compound exhibits IC50 values in the low micromolar range, indicating potent antiproliferative effects .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity:
- Inhibition of Mycobacterium tuberculosis : Recent studies reported that derivatives based on this scaffold showed promising activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 µg/mL .
Data Tables
Here are some summarized findings from key studies regarding the biological activity of this compound:
Q & A
Q. What synthetic methodologies are optimal for synthesizing N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide, and how can reaction yields be maximized?
Methodological Answer:
- Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for imidazothiazole core formation, as demonstrated in analogous compounds . Optimize solvent systems (e.g., tert-butanol/water mixtures) and catalyst loading (e.g., 10 mol% Cu(OAc)₂) to enhance reaction efficiency.
- Purify intermediates via flash chromatography (hexane:ethyl acetate gradients) and validate purity using TLC with hexane:ethyl acetate (8:2) as the mobile phase .
Q. Which spectroscopic and chromatographic techniques are essential for confirming structural identity and purity?
Methodological Answer:
- Perform 1H/13C NMR to confirm aromatic proton environments and carbonyl groups (e.g., δ 165.0 ppm for C=O in naphthamide derivatives) .
- Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ calculated vs. observed mass deviations < 1.1 ppm) and IR for functional groups (e.g., 1670–1680 cm⁻¹ for C=O stretches) .
- Validate purity via HPLC with diode-array detection (≥98% purity threshold) .
Advanced Research Questions
Q. What mechanistic approaches can elucidate the compound’s role in modulating SIRT1 activity compared to structurally related activators like SRT1720?
Methodological Answer:
- Conduct deacetylation assays using fluorogenic substrates (e.g., p53 peptide) to quantify SIRT1 activation. Compare dose-response curves (EC₅₀) with SRT1720, which shows SIRT1-dependent mitochondrial biogenesis via PGC-1α deacetylation .
- Validate specificity using SIRT1 siRNA knockdown in cell models (e.g., renal proximal tubule cells) to confirm loss of activity .
Q. How should researchers address discrepancies in reported anti-tumor efficacy across cell lines, particularly regarding apoptosis induction via ER stress pathways?
Methodological Answer:
- Perform dose-response studies in glioblastoma (GBM) cell lines (e.g., U87, T98G) to assess apoptosis markers (e.g., cleaved caspase-3) and ER stress markers (e.g., CHOP, BiP) via Western blotting .
- Use calcium flux assays to evaluate ER stress modulation and compare with known ER stressors (e.g., thapsigargin) .
- Resolve contradictions by testing across multiple cell lines and correlating results with compound uptake (e.g., LC-MS quantification of intracellular concentrations).
Q. What strategies are recommended for improving blood-brain barrier (BBB) permeability in preclinical models for CNS-targeted therapies?
Methodological Answer:
- Optimize logP values (target 2–3) via substituent modifications (e.g., replacing naphthamide with smaller aryl groups) to enhance lipophilicity .
- Use in vitro BBB models (e.g., hCMEC/D3 monolayers) to measure permeability coefficients (Papp) and P-glycoprotein efflux ratios .
- Design prodrugs with esterase-cleavable moieties to improve solubility and BBB penetration .
Q. How can structure-activity relationship (SAR) studies be designed to enhance anti-urease activity in imidazothiazole derivatives?
Methodological Answer:
- Synthesize analogs with sulfonate/sulfamate substitutions at the phenyl ring, as seen in urease inhibitors (e.g., compound 2h, IC₅₀ = 450 nM) .
- Test inhibitory activity using Jack bean urease assays (pH 6.8, 30°C) and compare with thiourea as a positive control .
- Analyze crystallographic data (if available) to identify key interactions with urease active sites (e.g., nickel-binding motifs) .
Data Analysis and Validation
Q. What statistical methods are appropriate for resolving contradictions in dose-dependent cytotoxicity data?
Methodological Answer:
Q. How can mitochondrial biogenesis be quantified in cells treated with this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
